Methanesulfonic acid--4-(2-chloro-9H-xanthen-9-ylidene)piperidine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine (1/1) is a complex organic compound with the molecular formula C20H22ClNO4S. This compound is known for its unique structure, which combines the properties of methanesulfonic acid and a xanthene derivative. It has a molecular weight of 407.911 g/mol and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine involves several steps. One common method includes the reaction of 4-(2-chloro-9H-xanthen-9-ylidene)-1-methylpiperidine with methanesulfonic acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of catalysts and specific temperature and pressure settings to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-chloroxanthen-9-ylidene)-1-methylpiperidine: A closely related compound with similar structural features.
Xanthone derivatives: Compounds with a xanthone core structure, known for their diverse biological activities.
Uniqueness
Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine is unique due to its combination of methanesulfonic acid and xanthene derivative properties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
CAS-Nummer |
60085-99-6 |
---|---|
Molekularformel |
C19H20ClNO4S |
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
4-(2-chloroxanthen-9-ylidene)piperidine;methanesulfonic acid |
InChI |
InChI=1S/C18H16ClNO.CH4O3S/c19-13-5-6-17-15(11-13)18(12-7-9-20-10-8-12)14-3-1-2-4-16(14)21-17;1-5(2,3)4/h1-6,11,20H,7-10H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
KJOCPEKKUHGOJA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1CNCCC1=C2C3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.